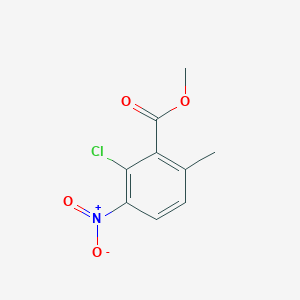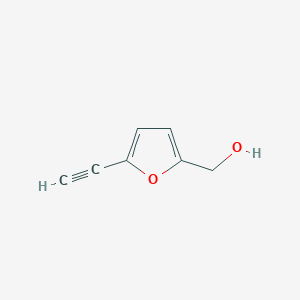
(5-Ethynylthiophen-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Ethynylthiophen-2-yl)methanol: is an organic compound with the molecular formula C7H6OS It features a thiophene ring substituted with an ethynyl group at the 5-position and a hydroxymethyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-Ethynylthiophen-2-yl)methanol typically involves the functionalization of thiophene derivatives. One common method is the Sonogashira coupling reaction, where a thiophene derivative is coupled with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions: (5-Ethynylthiophen-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The ethynyl group can be reduced to form the corresponding alkene or alkane.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst can be employed.
Substitution: Halogenation can be carried out using halogens (e.g., Br2) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3).
Major Products:
Oxidation: Thiophene-2-carboxylic acid or thiophene-2-carbaldehyde.
Reduction: (5-Ethylthiophen-2-yl)methanol or (5-Ethenylthiophen-2-yl)methanol.
Substitution: Halogenated thiophene derivatives.
Applications De Recherche Scientifique
Chemistry: (5-Ethynylthiophen-2-yl)methanol is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, thiophene derivatives are studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound may serve as a precursor for the synthesis of bioactive molecules .
Medicine: The compound’s derivatives could be explored for pharmaceutical applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, thiophene derivatives are used in the production of dyes, pigments, and polymers. This compound could be utilized in the synthesis of functional materials with specific electronic or optical properties .
Mécanisme D'action
The mechanism of action of (5-Ethynylthiophen-2-yl)methanol largely depends on its specific application. In chemical reactions, the ethynyl group can participate in various coupling reactions, while the hydroxymethyl group can undergo oxidation or reduction. In biological systems, thiophene derivatives are known to interact with various molecular targets, including enzymes and receptors, potentially modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
(5-Ethylthiophen-2-yl)methanol: Similar structure but with an ethyl group instead of an ethynyl group.
(5-Bromothiophen-2-yl)methanol: Features a bromine atom at the 5-position instead of an ethynyl group.
(5-Methylthiophen-2-yl)methanol: Contains a methyl group at the 5-position.
Uniqueness: (5-Ethynylthiophen-2-yl)methanol is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications .
Propriétés
IUPAC Name |
(5-ethynylthiophen-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6OS/c1-2-6-3-4-7(5-8)9-6/h1,3-4,8H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUMKVSTNZDSHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(S1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Bromo-3-(3-bromopyridin-2-YL)imidazo[1,5-A]pyridine](/img/structure/B8245128.png)






![2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid](/img/structure/B8245186.png)




